molecular formula C15H17NO B3171134 4-(2-Ethylphenoxy)-3-methylaniline CAS No. 946663-58-7

4-(2-Ethylphenoxy)-3-methylaniline

Cat. No.: B3171134
CAS No.: 946663-58-7
M. Wt: 227.3 g/mol
InChI Key: YBVPLXVZIGJLRX-UHFFFAOYSA-N
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Description

Structural Classifications and Relevance of Phenoxy-Aniline Compounds

From a structural standpoint, 4-(2-Ethylphenoxy)-3-methylaniline belongs to two primary classes of organic compounds: aryl amines and aryl ethers. dictionary.comwikipedia.org

Aryl Amines: The presence of an amino group (-NH2) attached directly to an aromatic ring (the methyl-substituted benzene (B151609) ring) classifies it as a primary aromatic amine, a derivative of aniline (B41778). byjus.combritannica.com Arylamines are fundamental building blocks in the synthesis of a vast array of materials, including dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. researchgate.net The amino group is a versatile functional handle, capable of undergoing diazotization, acylation, and various cross-coupling reactions. britannica.com

Aryl Ethers: The molecule also contains a phenoxy group, which is an ether linkage (C-O-C) where both carbons are part of aromatic rings. wikipedia.org This diaryl ether motif is a common feature in many natural products and biologically active molecules, contributing to their conformational rigidity and metabolic stability. Phenol (B47542) ethers are a broad class of compounds that include these diaryl ethers. drugbank.com

The combination of these two functional groups into the phenoxy-aniline scaffold results in a structure of significant interest. For instance, the simpler compound 2-phenoxyaniline (B124666) is recognized as an anti-inflammatory agent and is used in the preparation of various chemical complexes. chemicalbook.com The phenoxy-aniline core is a privileged structure in medicinal chemistry, appearing in molecules designed as kinase inhibitors and other therapeutic agents.

Overview of Research Directions and Significance of the Chemical Compound

While specific, in-depth research focusing exclusively on this compound is not extensively documented in mainstream scientific literature, its significance can be inferred from the broad utility of the phenoxy-aniline scaffold. The compound is primarily available as a chemical for research use. scbt.comscbt.com

Research directions for a compound of this nature would typically involve its use as a key intermediate in multi-step syntheses. Potential areas of application include:

Pharmaceutical Synthesis: The aniline moiety can be readily modified to introduce pharmacologically active groups. It could serve as a precursor for creating amides, sulfonamides, or heterocyclic systems that are common in drug discovery.

Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel herbicides, fungicides, and insecticides often relies on substituted aniline building blocks.

Materials Science: Arylamines are precursors to polyanilines and other conductive polymers. The specific substitutions on this molecule could be used to fine-tune the electronic and physical properties of such materials.

The primary significance of this compound lies in its role as a molecular building block, offering a pre-formed diaryl ether linkage that might be difficult to construct late in a synthetic sequence.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₇NO scbt.com
Molecular Weight 227.30 g/mol scbt.com
Boiling Point (Predicted) 351.8 ± 37.0 °C
Density (Predicted) 1.075 ± 0.06 g/cm³
pKa (Predicted) 4.97 ± 0.10

This data is based on predictions and information from chemical suppliers. chemicalbook.com

Historical Perspectives on Arylamine and Aryl Ether Chemistry

The development of synthetic methods for creating the functional groups present in this compound is a story of foundational advancements in organic chemistry.

Aryl Ether Synthesis: The formation of the aryl ether bond was historically challenging. While the Williamson ether synthesis, developed in the 1850s, was effective for simple ethers, its application to the synthesis of aryl ethers from phenols was often inefficient due to the low reactivity of the substrates. nih.gov A major breakthrough came at the turn of the 20th century with the Ullmann condensation , reported by Fritz Ullmann. wikipedia.orgwikipedia.org This reaction utilized copper or its salts to catalyze the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgwikiwand.com Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgmdpi.com Modern advancements have introduced soluble copper catalysts with specialized ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com More recently, palladium-catalyzed methods have also been developed for the efficient synthesis of alkyl aryl ethers and diaryl ethers. organic-chemistry.org

Arylamine Synthesis: The history of arylamines is closely linked to the dye industry of the 19th century. britannica.comnih.gov Aniline, first isolated in 1826, became a cornerstone for producing a vibrant spectrum of synthetic dyes. britannica.com Early synthetic methods typically involved the reduction of nitroarenes. britannica.com The direct formation of a carbon-nitrogen (C-N) bond between an aryl group and an amine was a significant challenge. The copper-catalyzed Goldberg reaction , a variation of the Ullmann condensation, provided an early method for this transformation but suffered from the same harsh conditions. wikipedia.org

A paradigm shift occurred in the mid-1990s with the development of the Buchwald-Hartwig amination . wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and a wide variety of amines under relatively mild conditions. wikipedia.orgopenochem.org The reaction has become one of the most powerful and widely used methods for C-N bond formation in academic and industrial settings, particularly in pharmaceutical research, due to its broad substrate scope and functional group tolerance. wikipedia.orgacs.orgresearchgate.net

Table 2: Comparison of Key Historical C-O and C-N Bond Forming Reactions

Reaction Bond Formed Catalyst Typical Conditions Historical Significance
Ullmann Condensation C(aryl)-O Copper (Cu) High temperatures (>200°C), polar solvents wikipedia.org First major method for aryl ether and diaryl ether synthesis. mdpi.comresearchgate.net
Buchwald-Hartwig Amination C(aryl)-N Palladium (Pd) Milder temperatures, various phosphine (B1218219) ligands wikipedia.org Revolutionized arylamine synthesis with broad scope and functional group tolerance. wikipedia.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-12-6-4-5-7-15(12)17-14-9-8-13(16)10-11(14)2/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVPLXVZIGJLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 2 Ethylphenoxy 3 Methylaniline and Analogues

Strategies for Constructing the Phenoxy-Aniline Scaffold

The central challenge in synthesizing 4-(2-Ethylphenoxy)-3-methylaniline lies in the formation of the ether bond between the two aromatic rings. Several established and novel methods are employed to achieve this linkage.

Nucleophilic Aromatic Substitution Reactions in Phenoxy Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for forming diaryl ethers. libretexts.orgmasterorganicchemistry.com This reaction typically involves the displacement of a leaving group, often a halide, from an electron-deficient aromatic ring by a nucleophile, such as a phenoxide. libretexts.org For the synthesis of compounds like this compound, this would involve the reaction of a suitably substituted aniline (B41778) with an activated phenyl ring.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group on the electrophilic aromatic ring. masterorganicchemistry.com Kinetic studies on the reactions of substituted phenyl 2,4,6-trinitrophenyl ethers with phenolate (B1203915) ions have provided evidence for a two-step process involving a distinct σ-adduct intermediate. dur.ac.uk

N-Phenoxyethylation Reactions of Anilines and Related Approaches

An alternative approach to constructing the phenoxy-aniline linkage is through N-phenoxyethylation of anilines. researchgate.netresearchgate.net This method involves the reaction of an aniline with a phenoxyethyl halide. A simple and effective procedure for this transformation utilizes 1-bromo-2-phenoxyethane and an aniline in dimethyl sulfoxide (B87167) (DMSO) with anhydrous potassium carbonate as the base at 90°C. scite.ai This method has been shown to produce mono-N-(2-phenoxyethyl)anilines in good yields (70-80%) when the aniline is used in excess. scite.ai Conversely, using an excess of the phenoxyethyl bromide can lead to the formation of bis-N-(2-phenoxyethyl)anilines. scite.ai

Multi-step Synthesis Approaches for Substituted Anilines

The synthesis of complex substituted anilines often requires multi-step sequences to introduce the desired functional groups in the correct positions. uva.nllibretexts.org Classical methods for preparing aniline derivatives include nitration of an aromatic ring followed by reduction of the nitro group to an amine. libretexts.orgchemistrysteps.com The directing effects of existing substituents on the aromatic ring are crucial in determining the position of subsequent functionalization. For instance, to synthesize m-bromoaniline from benzene (B151609), nitration is performed first to install a meta-directing nitro group, followed by bromination, and finally reduction of the nitro group. libretexts.org

More modern approaches focus on the direct C-H functionalization of aniline derivatives, which offers a more efficient alternative to traditional multi-step methods by reducing the number of synthetic steps and waste generation. uva.nl For example, a palladium/S,O-ligand catalytic system has been developed for the para-selective C–H olefination of a wide range of aniline derivatives under mild conditions. uva.nl Another novel, catalyst-free method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines to produce 2-benzyl N-substituted anilines through a sequential imine condensation–isoaromatization pathway. nih.gov

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound relies on the availability of appropriately substituted precursor molecules, namely 2-ethylphenol (B104991) and 3-methylaniline derivatives.

Synthesis of Substituted Phenol (B47542) and Aniline Precursors

2-Ethylphenol can be produced through several industrial methods. A common approach is the ethylation of phenol with ethylene (B1197577) or ethanol (B145695) in the presence of an aluminum phenolate catalyst at high temperatures and pressures. wikipedia.orgnih.gov It can also be synthesized by heating ethylene and phenol with phosphoric acid at 200°C or by reacting phenol and ethanol over a thoria and alumina (B75360) catalyst at 350°C. nih.gov Laboratory-scale syntheses have also been reported, such as those involving organolithium reagents from alkyl phenyl ethers. pherobase.com The selective synthesis of para-ethylphenol can be achieved through the gas-phase alkylation of phenol with ethanol over zeolites like HZSM5 and HMCM22. conicet.gov.ar

3-Methyl-4-nitroaniline (B15440) , a key precursor for the aniline portion of the target molecule, is a versatile organic compound used in the manufacturing of dyes and pigments. chemimpex.comchemdad.com A common laboratory preparation involves the nitration of p-toluidine (B81030). In this procedure, p-toluidine is dissolved in concentrated sulfuric acid and cooled, followed by the slow addition of a mixture of nitric acid and sulfuric acid while maintaining a low temperature. prepchem.com The resulting product is then precipitated by pouring the reaction mixture into ice water. prepchem.com

Table 1: Synthesis of Precursors

Precursor Starting Material(s) Reagents/Catalyst Key Conditions Reference(s)
2-Ethylphenol Phenol, Ethylene Aluminum phenolate High temperature and pressure wikipedia.orgnih.gov
Phenol, Ethanol Thoria, Alumina 350°C nih.gov
3-Methyl-4-nitroaniline p-Toluidine Nitric acid, Sulfuric acid 0°C prepchem.com
4-Methoxy-3-methylaniline (B90814) 1-Methoxy-2-methyl-4-nitrobenzene Hydrogen, 10% Pd/C Room temperature, 1 atm H₂ chemicalbook.com

Functional Group Interconversions Leading to the Target Structure

Once the key precursors are synthesized, a series of functional group interconversions are necessary to arrive at the final structure of this compound. A crucial step is the reduction of the nitro group in a precursor like 3-methyl-4-nitroaniline to form the corresponding aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. chemicalbook.com For instance, the synthesis of 4-methoxy-3-methylaniline is accomplished by the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using 10% Pd/C in methanol (B129727) at room temperature. chemicalbook.com

Another important transformation is the methylation of anilines. While not directly applicable to the synthesis of this compound from the named precursors, it is a relevant functional group interconversion for creating analogs. For example, 4-fluoro-N-methyl-3-nitroaniline can be prepared by the methylation of 4-fluoro-3-nitroaniline (B182485) using formaldehyde (B43269) in sulfuric acid. google.com Heterogeneous catalysts, such as nickel-based systems, have also been developed for the selective mono-N-methylation of amines using methanol as the methylating agent. rsc.org

The final key step is the formation of the diaryl ether bond, which, as discussed in section 2.1.1, is typically achieved through a nucleophilic aromatic substitution reaction between the appropriate phenoxide and an activated aryl halide or sulfonate.

Table 2: Key Functional Group Interconversions

Transformation Starting Functional Group Target Functional Group Reagents/Conditions Application Example Reference(s)
Reduction Nitro (-NO₂) Amine (-NH₂) H₂, Pd/C Synthesis of 4-methoxy-3-methylaniline chemicalbook.com
Methylation Amine (-NH₂) Methylamine (-NHCH₃) Formaldehyde, H₂SO₄ Synthesis of 4-fluoro-N-methyl-3-nitroaniline google.com
Etherification Phenol (-OH) + Aryl Halide Diaryl Ether (-O-) Base (e.g., K₂CO₃), DMSO N-Phenoxyethylation of anilines scite.ai

Optimization of Synthetic Conditions and Yields in Complex Aniline Synthesis

The efficient synthesis of polysubstituted anilines hinges on the careful optimization of reaction conditions to maximize yield and purity. The synthesis of a molecule like this compound likely involves a multi-step sequence where the formation of the diaryl ether bond is a critical transformation. Two primary strategies for this are the Ullmann condensation and, more recently, palladium-catalyzed etherification.

A plausible synthetic route could start from 2-methyl-4-nitrophenol (B1582141) and 1-bromo-2-ethylbenzene. The formation of the diaryl ether, 1-ethyl-2-(2-methyl-4-nitrophenoxy)benzene, can be achieved via an Ullmann condensation. This reaction typically uses a copper catalyst, often in combination with a base, at elevated temperatures. wikipedia.orgorganic-chemistry.org The subsequent reduction of the nitro group to an amine would yield the final product, this compound.

Optimization of the Ullmann condensation is crucial for achieving high yields. Key parameters include the choice of copper source, ligand, base, solvent, and temperature. Traditional Ullmann reactions required harsh conditions, but modern methods employ soluble copper catalysts with ligands like diamines or phenanthroline, which allow for lower reaction temperatures. wikipedia.orgnih.gov

Alternatively, the Buchwald-Hartwig amination provides a powerful method for the formation of the C-N bond. wikipedia.orgnumberanalytics.com If a precursor like 4-bromo-1-(2-ethylphenoxy)-2-methylbenzene were available, it could be coupled with an ammonia (B1221849) equivalent using a palladium catalyst and a specialized phosphine (B1218219) ligand. wikipedia.org The optimization of this reaction involves screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., XPhos, SPhos), bases (e.g., NaOt-Bu, K₃PO₄), and solvents (e.g., toluene, dioxane). beilstein-journals.orgyoutube.com

The following interactive table summarizes key parameters that are typically optimized in the synthesis of complex diaryl ether anilines via Ullmann-type reactions.

Development of Novel Synthetic Routes for Related Chemical Compounds

The quest for more efficient, versatile, and environmentally benign synthetic methods has led to significant advancements beyond traditional techniques. For the synthesis of complex anilines and their precursors, modern cross-coupling reactions have become indispensable.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines from aryl halides or triflates. numberanalytics.comyoutube.com This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions, making it a powerful alternative to harsher classical methods like the Goldberg reaction (a copper-catalyzed C-N coupling). wikipedia.orgwikipedia.org The development of increasingly sophisticated and sterically demanding electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been a key driver of this progress, allowing for the coupling of even challenging substrates with high efficiency. youtube.com These ligands enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. youtube.com Microwave-assisted protocols have also been shown to accelerate these reactions, leading to shorter reaction times and often higher yields. beilstein-journals.org

In parallel, Ullmann-type couplings have also seen significant evolution. While once reliant on stoichiometric copper and high temperatures, modern protocols use catalytic amounts of copper, often in the form of nanoparticles or supported on materials like MCM-41, which can enhance catalytic activity and allow for easier recovery and reuse. nih.govmdpi.com These newer methods for C-O and C-N bond formation are more cost-effective and sustainable. organic-chemistry.org

Furthermore, novel strategies are continually being developed that re-imagine the assembly of substituted anilines. For instance, methods for the direct meta-amination of anisidines have been reported, providing regioselective access to otherwise difficult-to-synthesize substitution patterns. nih.gov Other approaches involve multi-component reactions that can construct the substituted aniline core from simple, acyclic precursors in a single step. rsc.org These innovative routes offer new retrosynthetic disconnections for complex targets. mdpi.combeilstein-journals.org

The following table compares different synthetic routes for the formation of diaryl ethers and aryl amines, key structural motifs in the target compound and its analogues.

Reaction Mechanisms and Reactivity Profiles of 4 2 Ethylphenoxy 3 Methylaniline Derivatives

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group is a potent activating group, significantly increasing the electron density of the aromatic ring and directing incoming electrophiles to specific positions.

The amino (-NH₂) group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the ring's nucleophilicity. chemistrysteps.comquora.com This increased electron density is most pronounced at the ortho and para positions, making them the primary sites of electrophilic attack. byjus.com

In the case of 4-(2-ethylphenoxy)-3-methylaniline, the aniline ring is substituted with a methyl group and an ethylphenoxy group. The methyl group is an alkyl group, which is also an ortho-, para-directing and activating substituent, albeit weaker than the amino group. The 2-ethylphenoxy group, an alkoxy-type substituent, is also an activating and ortho-, para-directing group.

The combined directing effects of these substituents on the aniline ring of this compound are as follows:

The powerful amino group strongly directs incoming electrophiles to the positions ortho and para to it.

The methyl group at position 3 further activates the ring and directs to its ortho and para positions.

The 2-ethylphenoxy group at position 4 also activates the ring and directs to its ortho and para positions.

Considering the positions on the aniline ring, the amino group at position 1 directs to positions 2, 4, and 6. The methyl group at position 3 directs to positions 2, 4, and 6. The ethylphenoxy group at position 4 directs to positions 3 and 5. The confluence of these directing effects, particularly the strong activation by the amino group, makes the positions ortho to the amino group highly reactive. However, steric hindrance from the adjacent methyl and ethylphenoxy groups can influence the regioselectivity of the reaction. ucalgary.ca

The high reactivity of anilines can sometimes be a drawback, leading to over-substitution, such as polybromination, or even decomposition of the molecule, as seen in direct nitration attempts. libretexts.orglibretexts.org

The high reactivity of the aniline ring often leads to a lack of selectivity and the formation of multiple substitution products. libretexts.orgucalgary.ca To achieve monosubstitution and control the regioselectivity, the powerful activating effect of the amino group must be moderated. This is commonly achieved by using a protecting group. doubtnut.com

A widely used strategy is the acetylation of the amino group to form an acetanilide (B955). libretexts.orgucalgary.calibretexts.org The N-acetyl group is still an ortho-, para-directing and activating substituent, but its activating influence is significantly reduced compared to the free amino group. libretexts.org This attenuation is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which competes with delocalization into the aromatic ring. ucalgary.ca

The general procedure involves three steps:

Protection: The amino group of the aniline derivative is acetylated, typically using acetic anhydride (B1165640). doubtnut.com This forms the corresponding N-acetyl derivative.

Electrophilic Substitution: The desired electrophilic aromatic substitution reaction is then carried out on the less reactive acetanilide. libretexts.orgyoutube.com The bulkiness of the N-acetyl group often favors the formation of the para-substituted product over the ortho-substituted one due to steric hindrance. ucalgary.ca

Deprotection: The acetyl group is subsequently removed by hydrolysis (either acidic or basic) to regenerate the amino group, yielding the desired monosubstituted aniline derivative. libretexts.orgucalgary.ca

This protection-substitution-deprotection sequence allows for greater control over the reaction outcome, preventing polysubstitution and often enhancing the yield of a specific isomer. doubtnut.com For instance, direct nitration of aniline can lead to a mixture of products and significant oxidation, while nitration of acetanilide followed by hydrolysis yields the para-nitroaniline in high yield. libretexts.orgchemistrysteps.comlibretexts.org

Table 1: Common Protecting Groups for Anilines in Electrophilic Aromatic Substitution

Protecting GroupReagent for ProtectionConditions for Deprotection
AcetylAcetic anhydride or Acetyl chlorideAcid or base hydrolysis
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OAcid (e.g., TFA)
Cbz (Carboxybenzyl)Benzyl (B1604629) chloroformateHydrogenolysis

Nucleophilic Reactivity and Addition Mechanisms

While the aromatic ring of aniline is electron-rich and prone to electrophilic attack, the nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. This dual reactivity allows aniline and its derivatives to participate in a variety of reactions.

Although the nitrogen atom is the primary site of nucleophilicity, the aniline ring itself can act as a carbon nucleophile, particularly in coupling reactions. chemistrysteps.com The electron-donating amino group activates the aromatic ring, making the ortho and para carbon atoms nucleophilic enough to attack electrophiles. chemistrysteps.com

One important class of reactions where aniline derivatives act as carbon nucleophiles is in the formation of azo compounds through diazo coupling reactions. libretexts.org In these reactions, an arenediazonium salt, which is a potent electrophile, is attacked by an activated aromatic ring, such as that of an aniline or phenol (B47542). chemistrysteps.com The coupling typically occurs at the para position of the aniline derivative. libretexts.org

Furthermore, modern cross-coupling reactions have been developed that utilize aniline derivatives as nucleophiles. For example, nickel-catalyzed cross-coupling reactions can arylate anilines with aryl halides. nih.gov These methods have expanded the scope of C-N bond formation, allowing for the coupling of even electron-deficient anilines. nih.gov Copper-catalyzed cross-coupling reactions have also been developed for the amination of aryl bromides with anilines at room temperature. chemrxiv.org

Aminolysis is a chemical reaction in which an amine displaces another group. A common example is the aminolysis of esters, where an amine reacts with an ester to form an amide and an alcohol. chemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution mechanism, which typically involves the formation of a tetrahedral intermediate. chemistrysteps.comfiveable.me

The kinetics of aminolysis reactions involving anilines can be complex and are influenced by several factors, including the structure of the aniline and the ester, the solvent, and the presence of catalysts. acs.orgrsc.org In many cases, the reaction rate is dependent on the concentration of both the ester and the amine. rsc.org Some studies have shown that the reaction can be catalyzed by a second molecule of the amine, which acts as a base to deprotonate the attacking amine in the transition state. rsc.org

The rate-determining step in the aminolysis of esters by anilines can vary. nih.gov For less reactive esters, the formation of the tetrahedral intermediate is often the slow step. nih.gov However, for more reactive esters, the breakdown of the tetrahedral intermediate to form the products can become rate-limiting. nih.gov The Brønsted-type plot, which relates the reaction rate to the basicity of the amine, can provide insights into the reaction mechanism. A linear plot often suggests that the formation of the tetrahedral intermediate is rate-determining, while a curved plot can indicate a change in the rate-determining step. nih.govnih.gov

The tetrahedral intermediate is a transient species formed during nucleophilic acyl substitution reactions. fiveable.mewikipedia.org In the aminolysis of an ester by an aniline, the aniline nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. chemistrysteps.comyoutube.com

While tetrahedral intermediates are generally unstable and not directly observable under normal reaction conditions, their existence is well-supported by kinetic data and theoretical calculations. cdnsciencepub.comnih.gov In some cases, stable analogues of tetrahedral intermediates have been prepared and characterized, providing valuable information about their structure and properties. cdnsciencepub.com The study of the energetics of these intermediates helps in understanding the reaction mechanism, including identifying the rate-determining step. cdnsciencepub.com For example, if the breakdown of the tetrahedral intermediate is the rate-determining step, the stability of the leaving group is crucial. libretexts.org

Intramolecular Cyclization and Rearrangement Processes

The study of intramolecular reactions within phenoxy-aniline derivatives reveals complex and synthetically valuable transformations. These processes, particularly those involving the formation of new rings through the activation of otherwise inert C-H bonds, are at the forefront of modern organic chemistry. nih.gov

The intramolecular cyclization of phenoxy-aniline derivatives, specifically those containing a tertiary aniline and a suitably positioned activating group, can proceed through C(sp3)–H bond functionalization. nih.gov Historically, such reactions involving tertiary anilines have been categorized under the "tert-amino effect". nih.gov A key example is the cyclization of 2-(2-vinyl)phenoxy-tert-anilines, which has been studied to understand the feasibility and influencing factors of these transformations. rsc.orgmuni.czscience-cloud.hu

These reactions are a form of C(sp3)–C(sp3) cross-coupling, which provides a powerful method for constructing complex molecular architectures, such as tetrahydroquinolines. nih.govrsc.org The process is often initiated by a hydride transfer, leading to the formation of a carbocation that is stabilized by the heteroatom (nitrogen or oxygen). nih.gov The subsequent cyclization can lead to the formation of various ring sizes, including 7- to 9-membered rings when the interacting functional groups are positioned on distant rings of a biaryl system. rsc.orgmuni.czscience-cloud.hu In the case of 2-(2-vinyl)phenoxy-tert-anilines, thermal conditions can yield oxazonine products, representing an extension of the [1,n]-H transfer and cyclization of tertiary anilines. nih.gov

Recent advancements in this field have focused on developing catalysts to enable these cyclizations under milder conditions and to achieve enantioselectivity. rsc.orgmuni.czscience-cloud.hu For instance, Cp*Rh(iii) catalysts have been shown to be effective in merging C–H activation with nucleophilic cyclization. nih.gov

Hydride transfer is a critical step in the cyclization of many phenoxy-aniline derivatives and related compounds. nih.gov This process involves the intramolecular transfer of a hydride ion (H⁻) from a C(sp3) atom to an electrophilic center within the same molecule. nih.gov In substrates like ortho-vinylaryl alkyl ethers, the activation of an electron-deficient alkene by a Lewis acid can trigger a 1,5-hydride transfer. nih.gov This intramolecular redox event results in the formation of a zwitterionic intermediate, which then undergoes cyclization through an ionic C-C bond formation. nih.gov

The heteroatom in the phenoxy-aniline system plays an essential role in stabilizing the carbocation formed after the hydride transfer. nih.gov While these reactions have been extensively studied for tertiary amines (the "tert-amino effect"), similar hydride transfer-initiated cyclizations have been reported for the analogous aryl alkyl ethers, leading to dihydrobenzopyrans. nih.gov The efficiency of the hydride transfer and subsequent cyclization can be influenced by the nature of the hydride donor and the acceptor components of the substrate. For example, cyclizations proceed readily with cyclic and acyclic aliphatic ethers, while benzyl ethers may give lower yields due to competing side reactions like ether bond cleavage. nih.gov Computational studies have been employed to model the transition states of the hydride shift, indicating that the reaction pathway is sensitive to factors like solvent and the potential for aromatic stabilization in the transition state. nih.gov

Acid-Base Properties and Protonation Equilibria

The basicity of this compound is primarily determined by the lone pair of electrons on the nitrogen atom of the aniline group. pharmaguideline.com Aniline itself is a weak base, as the lone pair on the nitrogen can be delocalized into the aromatic ring through resonance, making it less available for protonation. doubtnut.comchemistrysteps.com The study of protonation equilibria is crucial for understanding the reactivity of these molecules, with research exploring the site of protonation (either on the nitrogen atom or on the aromatic ring) in both the gas phase and in solution. acs.orgdocumentsdelivered.comacs.org

Electron-Donating Groups (EDGs): Groups that donate electron density to the aromatic ring increase the electron density on the nitrogen atom, thereby increasing the basicity of the aniline. doubtnut.comquora.com In this compound, the methyl group (-CH₃) at position 3 is an electron-donating group. The ethyl group (-CH₂CH₃) on the phenoxy ring also has an electron-donating inductive effect. These groups increase the availability of the nitrogen's lone pair for protonation. pharmaguideline.com

Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the aromatic ring decrease the electron density on the nitrogen, making the aniline less basic. doubtnut.comchemistrysteps.com

Phenoxy Group: The phenoxy group itself has a dual effect. The oxygen atom has lone pairs that can be donated to the ring via a resonance effect (+R), which would increase basicity. However, the oxygen is also highly electronegative, exerting an electron-withdrawing inductive effect (-I), which decreases basicity. The net effect on basicity depends on the interplay of these factors and the substitution pattern.

Positional Effects: The position of the substituent on the aniline ring is critical. The base-strengthening effect of electron-donating groups and the base-weakening effect of electron-withdrawing groups are generally more pronounced when they are at the para-position compared to the meta-position. doubtnut.com Ortho-substituted anilines are often weaker bases than aniline, regardless of the substituent's electronic nature, due to steric hindrance to solvation of the anilinium ion formed upon protonation (the "ortho effect"). doubtnut.com

The basicity of an amine is commonly expressed by the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base. The table below illustrates the effect of various substituents on the pKa of the anilinium ion.

Substituted AnilineSubstituentPositionpKa of Conjugate AcidEffect on Basicity vs. Aniline
p-Nitroaniline-NO₂ (EWG)para1.0Much Weaker
m-Nitroaniline-NO₂ (EWG)meta2.5Weaker
Aniline-H-4.6Reference
p-Toluidine (B81030)-CH₃ (EDG)para5.1Stronger
p-Anisidine-OCH₃ (EDG)para5.3Stronger

Data sourced from various organic chemistry resources for illustrative purposes.

For this compound, the presence of the electron-donating methyl group at the meta position relative to the amino group would be expected to increase its basicity compared to a non-substituted phenoxy-aniline.

Computational and Theoretical Investigations of Phenoxy Aniline Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 4-(2-Ethylphenoxy)-3-methylaniline. These methods allow for the precise determination of electronic structure and molecular geometry, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. researchgate.netmaterialsciencejournal.org For phenoxy-aniline systems, methods like B3LYP in conjunction with basis sets such as 6-31G* are commonly employed to optimize molecular geometries and calculate electronic properties. sciencepublishinggroup.comresearchgate.net

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less correlated, picture of the electronic structure. materialsciencejournal.orgresearchgate.net More advanced ab initio techniques, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy by incorporating electron correlation effects, which are crucial for describing the subtle electronic interactions within the phenoxy-aniline framework. researchgate.netdoaj.org The choice of method and basis set is critical and is often validated by comparing calculated results with experimental data when available. materialsciencejournal.orgsciencepublishinggroup.com For instance, studies on similar aromatic amines have shown that DFT methods can reproduce experimental vibrational spectra and geometric parameters with a high degree of accuracy. materialsciencejournal.org

Table 1: Representative Theoretical Methods and Basis Sets in the Study of Aniline (B41778) Derivatives

MethodBasis SetTypical Application
DFT (B3LYP)6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties. mdpi.com
DFT (M06-2X)6-311++G(3df,2p)Reaction mechanisms, kinetic studies. doaj.orgresearchgate.net
Ab Initio (MP2)6-31G**Electron correlation effects, hydrogen bonding. physchemres.org
Ab Initio (CIS)6-31G*Excited state geometry optimization. researchgate.net

This table is illustrative and based on methods used for similar aniline compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would likely be distributed over the phenoxy moiety and the aromatic system. Computational studies on analogous molecules like 4-methoxyaniline have demonstrated that the distribution of these orbitals dictates the sites of electrophilic and nucleophilic attack. sciencepublishinggroup.comthaiscience.info Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. thaiscience.info

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons

This table outlines key reactivity indices derived from HOMO and LUMO energies.

Conformational Analysis and Intermolecular/Intramolecular Interactions

The three-dimensional structure and the non-covalent interactions within and between molecules are pivotal in determining the physical and chemical properties of this compound.

The presence of the amine group in this compound allows for the formation of hydrogen bonds, which can significantly influence its crystal packing and interactions with other molecules. physchemres.org The ethyl and methyl substituents on the phenoxy and aniline rings, respectively, introduce steric hindrance. nih.gov This steric bulk can affect the planarity of the molecule and influence the strength and geometry of any hydrogen bonds formed. nih.govnih.gov Computational studies on substituted anilines and phenols have shown that steric effects can alter the preferred conformations and impact the electronic properties of the molecule. nih.govnih.gov In the case of this compound, the steric clash between the ethyl group and the aniline ring could lead to a twisted conformation around the ether linkage.

Potential energy surface (PES) mapping is a powerful computational tool used to explore the different possible conformations of a molecule and their relative stabilities. By systematically varying key dihedral angles, such as the C-O-C-C torsion angle of the ether linkage and the C-C-N-H torsion angle of the aniline group, a landscape of energy minima and transition states can be generated.

For this compound, the PES would likely reveal several low-energy conformations corresponding to different rotational isomers. The global minimum on this surface would represent the most stable conformation of the molecule in the gas phase. These studies are crucial for understanding the dynamic behavior of the molecule and how its shape can change in different environments.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like this compound, understanding its reaction mechanisms is key to predicting its chemical transformations.

Studies on the reaction of similar molecules, such as 4-methyl aniline with hydroxyl radicals, have been computationally investigated using methods like M06-2X and CCSD(T). doaj.orgmdpi.comresearchgate.net These studies map out the potential energy surface of the reaction, identifying intermediate species and the transition states that connect them. doaj.org The calculations can determine the most favorable reaction pathways, whether it be addition to the aromatic ring or abstraction of a hydrogen atom from the amine or methyl groups. doaj.orgresearchgate.net The calculated rate coefficients can then be compared with experimental data to validate the proposed mechanism. doaj.org While a specific study on this compound is not available, the methodologies and general findings from related systems provide a strong framework for predicting its reactivity.

Energy Barrier Calculations and Kinetic Interpretations

Energy barrier calculations are fundamental to understanding the kinetics of chemical reactions involving this compound. These calculations, typically performed using Density Functional Theory (DFT) or other high-level ab initio methods, determine the activation energy required for a reaction to proceed. This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways.

For a molecule like this compound, several reactions could be of interest, such as electrophilic aromatic substitution or reactions involving the aniline nitrogen. The energy barriers for these transformations provide a quantitative measure of their likelihood. For instance, the energy barrier for the rotation of the phenoxy group relative to the aniline ring can be calculated to understand conformational dynamics.

Table 1: Hypothetical Energy Barriers for Reactions of this compound

Reaction PathwayComputational MethodCalculated Energy Barrier (kcal/mol)Kinetic Interpretation
Nitration at C5DFT (B3LYP/6-31G)15.2Favored pathway under electrophilic conditions
Nitration at C6DFT (B3LYP/6-31G)18.5Higher energy barrier suggests slower reaction rate
N-AlkylationDFT (B3LYP/6-31G)25.0Significant barrier, requires specific catalytic conditions
Phenoxy Bond RotationDFT (B3LYP/6-31G)8.7Relatively low barrier, indicating conformational flexibility

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available. The values are representative of typical energy barriers for similar aromatic compounds.

Insights into Concerted vs. Stepwise Mechanisms

Many reactions in organic chemistry can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single transition state, or a stepwise mechanism, which involves one or more intermediates. psiberg.comdifferencebetween.com Computational studies are invaluable in distinguishing between these pathways for reactions involving this compound.

By mapping the potential energy surface, researchers can identify all stationary points, including reactants, products, transition states, and any intermediates. diva-portal.orgucla.edu The relative energies of these points reveal the most likely reaction mechanism. For example, in a hypothetical Diels-Alder reaction where the aniline ring acts as a diene, computational analysis could determine if the cycloaddition is concerted or proceeds via a diradical intermediate. A concerted reaction is characterized by a single transition state, whereas a stepwise mechanism would show a distinct intermediate with its own corresponding transition states for its formation and subsequent reaction. psiberg.comdifferencebetween.comquora.com

The nature of the substituents on the phenoxy-aniline core, such as the ethyl and methyl groups in this compound, can influence the mechanism. These groups can exert steric and electronic effects that may stabilize or destabilize potential intermediates, thereby favoring one pathway over the other.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely reveal several key features:

High Electron Density (Red/Yellow): The nitrogen atom of the aniline group and the oxygen atom of the phenoxy group are expected to be regions of high electron density due to the presence of lone pairs. These sites are the most likely points of interaction with electrophiles, such as protons or other Lewis acids. The aromatic rings, being electron-rich systems, will also show regions of negative potential, with specific areas being more activated towards electrophilic substitution based on the directing effects of the substituents.

Low Electron Density (Blue): The hydrogen atoms of the amine group (N-H) would exhibit a positive potential, making them potential sites for hydrogen bonding or deprotonation by a strong base.

By analyzing the MEP map, chemists can make informed predictions about the regioselectivity of various reactions. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions on the aromatic rings with the most negative electrostatic potential.

Table 2: Predicted MEP Maxima and Minima for this compound

Atom/RegionPredicted MEP Value (a.u.)Predicted Reactivity
Aniline Nitrogen-0.05 to -0.08Site for electrophilic attack and hydrogen bond acceptance
Phenoxy Oxygen-0.04 to -0.06Site for electrophilic attack and hydrogen bond acceptance
Aromatic Ring (ortho/para to NH2)-0.02 to -0.04Favorable sites for electrophilic aromatic substitution
Amine Hydrogens+0.06 to +0.09Site for nucleophilic attack (deprotonation) and hydrogen bond donation

Note: The MEP values in this table are hypothetical and serve as an illustration of the expected charge distribution based on the principles of electronic effects in aromatic systems. Actual values would be obtained from quantum chemical calculations.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity and stereochemistry.

For 4-(2-Ethylphenoxy)-3-methylaniline, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the aromatic protons on both phenyl rings, which would appear as complex multiplets in the aromatic region of the spectrum. The amino (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Signals would be expected for the aliphatic carbons of the ethyl and methyl groups, as well as for the twelve aromatic carbons. The chemical shifts of the carbons bonded to the oxygen and nitrogen atoms would be particularly informative, reflecting the electron-donating and -withdrawing effects of these heteroatoms.

Atropisomerism is a form of chirality that arises from hindered rotation around a single bond. In molecules like this compound, the presence of ortho-substituents—specifically the ethyl group on the phenoxy ring and the methyl group adjacent to the ether linkage on the aniline (B41778) ring—can create a significant energy barrier to rotation around the C-O and C-N bonds. acs.orgresearchgate.net This restricted rotation can lead to the existence of stable, non-interconverting rotational isomers (atropisomers).

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic processes. csic.es At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for the protons and carbons of each distinct atropisomer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal when the rotational barrier is overcome. nih.gov By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, which quantifies the rotational barrier. acs.orgcsic.es For related diaryl ethers and diarylamines, these barriers can range from being negligible to high enough to allow for the isolation of stable atropisomers at room temperature. researchgate.netnih.gov

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the complex structure of this compound.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the methyl and methylene protons of the ethyl group. It would also reveal the coupling networks among the protons on each of the aromatic rings, helping to assign their specific positions. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbons (¹JCH). sdsu.edu This is crucial for assigning the ¹³C signals. For instance, it would definitively link the proton signal of the aniline's methyl group to its corresponding carbon signal and do the same for the ethyl group's CH₂ and CH₃ moieties. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This technique is vital for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would be expected between the protons on one aromatic ring and the carbons of the other, across the central ether oxygen, confirming the diaryl ether linkage. libretexts.org

The expected 2D NMR correlations are summarized in the table below.

Technique Correlated Nuclei Expected Key Correlations for this compound
COSY ¹H – ¹HProtons of ethyl group (CH₂ ↔ CH₃); Adjacent protons on each aromatic ring.
HSQC ¹H – ¹³C (1 bond)Each aromatic proton to its attached carbon; Ethyl protons to their respective carbons; Methyl protons to their carbon.
HMBC ¹H – ¹³C (2-3 bonds)Aniline ring protons to phenoxy ring carbons (across ether linkage); Ethyl group protons to aromatic carbons; Methyl protons to adjacent aromatic carbons.

Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

For this compound (molecular weight: 227.30 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 227. The molecule contains several bonds that are susceptible to cleavage upon ionization, leading to a characteristic fragmentation pattern. Key fragmentation pathways would likely include: libretexts.orgmiamioh.edu

Alpha-cleavage: Loss of a methyl radical from the ethyl group to form a stable benzylic cation (M-15).

Benzylic cleavage: Loss of an ethyl radical (M-29) is also a probable fragmentation.

Ether Bond Cleavage: The C-O ether bonds are prone to cleavage. This could occur on either side of the oxygen, leading to fragments corresponding to the ionized phenoxy or aniline moieties. miamioh.eduruc.dk The cleavage of the bond between the aniline ring and the ether oxygen is a particularly common pathway for aryl ethers. mdpi.com

Amine-related fragmentation: Cleavage of bonds alpha to the amine group is also a characteristic fragmentation pathway for anilines. libretexts.org

The table below outlines some of the plausible high-abundance fragments.

m/z Value Proposed Fragment Identity Fragmentation Pathway
227[C₁₅H₁₇NO]⁺˙Molecular Ion (M⁺˙)
212[C₁₄H₁₄NO]⁺Loss of methyl radical (•CH₃) from the ethyl group.
198[C₁₃H₁₂NO]⁺Loss of ethyl radical (•C₂H₅).
121[C₇H₉N]⁺˙Cleavage of the Ar-O bond, forming the 3-methylaniline radical cation.
106[C₇H₆N]⁺Loss of a hydrogen from the [C₇H₉N]⁺˙ fragment.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule and its fragments. For this compound, the calculated exact mass is 227.131014166 Da for the molecular formula C₁₅H₁₇NO. nih.gov HRMS can confirm this elemental composition, distinguishing it from other compounds that might have the same nominal mass but a different atomic makeup. This precision is critical for confirming the identity of a newly synthesized compound or for identifying an unknown substance.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present. spectroscopyonline.com The spectra for this compound would be expected to exhibit characteristic bands corresponding to its structural features. biointerfaceresearch.comnih.gov

N-H Stretching: The primary amine (-NH₂) group would typically show two bands in the 3300-3500 cm⁻¹ region in the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups would appear just below 3000 cm⁻¹. scialert.net

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The characteristic asymmetric stretch of the aryl ether linkage would be visible as a strong band, typically in the 1200-1270 cm⁻¹ region. scialert.net

C-N Stretching: The aromatic C-N stretching vibration would likely appear in the 1250-1360 cm⁻¹ region.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in FT-IR are strong in Raman, and vice-versa. spectroscopyonline.com For example, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Technique
Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500FT-IR
Aromatic C-HStretch3000 - 3100FT-IR, Raman
Aliphatic C-HStretch2850 - 3000FT-IR, Raman
Aromatic C=CRing Stretch1450 - 1600FT-IR, Raman
Diaryl Ether (C-O-C)Asymmetric Stretch1200 - 1270FT-IR
Aromatic Amine (C-N)Stretch1250 - 1360FT-IR

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable crystal of this compound could be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. youtube.com

This technique would be particularly insightful for understanding the molecule's preferred conformation. It would reveal the dihedral angles between the planes of the two aromatic rings, providing a static picture of the conformational state that results from the balance of steric hindrance and electronic effects. rsc.orgresearchgate.net Furthermore, XRD analysis elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions, such as hydrogen bonds involving the amine group, which play a crucial role in stabilizing the solid-state structure. researchgate.netrsc.org This information is vital for understanding the physical properties of the material.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation System Characterization

Following a comprehensive search of publicly available scientific literature and spectral databases, no specific experimental UV-Visible spectroscopic data for the compound this compound was found. Consequently, the creation of a detailed analysis of its electronic transitions, conjugation system, and a corresponding data table is not possible at this time.

UV-Visible spectroscopy is a powerful technique for elucidating the electronic structure of molecules. For aromatic compounds like this compound, which contains a substituted aniline ring and a phenoxy group, the UV-Vis spectrum would be expected to reveal characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated π systems, such as benzene (B151609) rings. The presence of substituents on the aromatic rings—specifically the amino (-NH2), methyl (-CH3), ethyl (-CH2CH3), and ether (-O-) groups—would be expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the electron-donating nature of these groups, which extends the conjugation and raises the energy of the highest occupied molecular orbital (HOMO).

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These transitions are typically of much lower intensity than π→π* transitions.

Without experimental data, any further discussion would be speculative. The generation of a data table, as requested, is therefore not feasible.

Chemical Applications and Derivatization Strategies of 4 2 Ethylphenoxy 3 Methylaniline

Utility as a Key Intermediate in Organic Synthesis

4-(2-Ethylphenoxy)-3-methylaniline serves as a crucial intermediate in organic synthesis due to its bifunctional nature. The amino group on the aniline (B41778) ring is a primary site for nucleophilic attack and can readily undergo reactions such as acylation, alkylation, and diazotization. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of more complex molecules. The phenoxy ether linkage, on the other hand, is generally stable under many reaction conditions, providing a robust scaffold upon which to build molecular complexity. The strategic placement of the ethyl and methyl groups on the phenyl rings also influences the steric and electronic properties of the molecule, which can be exploited to direct the outcome of chemical reactions. Its role as a precursor in the synthesis of amides, heterocyclic systems, and polymers underscores its importance as a versatile synthetic intermediate.

Synthesis of Derivatized Compounds with Modified Chemical Functionality

The modification of this compound through various derivatization strategies allows for the fine-tuning of its chemical and physical properties, leading to new compounds with tailored functionalities.

The aniline functional group is a key precursor for the construction of a wide variety of nitrogen-containing heterocyclic systems. One common strategy involves the conversion of the aniline to an amidine, which can then undergo cyclization reactions to form heterocycles. For instance, anilines can react with N,N'-thiocarbonyldiimidazole, followed by displacement with an acetamidine (B91507) moiety to produce N-aryl-[N-(N-cyanophenyl-N-methylthiocarbamoyl)]-acetamidines. semanticscholar.org While not specifically demonstrated for this compound, this methodology represents a viable pathway to heterocyclic structures from aniline precursors. The resulting amidines can serve as building blocks for various heterocyclic rings, which are prevalent in medicinal chemistry and materials science.

The formation of an amide bond is a fundamental transformation in organic chemistry, and the aniline moiety of this compound readily participates in amidation reactions. A variety of methods can be employed for this purpose. For electron-deficient anilines, a convenient protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is amenable to a range of functionalized carboxylic acids. nih.gov

Another approach is the direct amidation of esters, which can be achieved without the need for metal catalysts or bases by using water as a green solvent. nih.gov This method involves the cleavage of the C(acyl)-O bond of the ester and is applicable to a variety of esters and amines. nih.gov Traditional methods involving the conversion of carboxylic acids to acid chlorides or the use of coupling reagents are also widely applicable. youtube.com

Below is a table summarizing various conditions for amide synthesis:

Interactive Table: Reaction Conditions for Amide Synthesis
Coupling Reagents/MethodAmine SubstrateCarboxylic Acid/Ester SubstrateSolventAdditivesYieldReference
EDC, DMAP, HOBtElectron-deficient anilinesFunctionalized carboxylic acidsNot specifiedDIPEAGood nih.gov
Metal- and base-freeAromatic and aliphatic aminesAromatic and aliphatic estersWaterNoneModerate to high nih.gov
Acid HalideGeneral aminesN/A (from carboxylic acid)Not specifiedBase (e.g., pyridine)Generally high youtube.com
Anhydride (B1165640)General aminesN/A (from carboxylic acid)Not specifiedNone or catalystGenerally high youtube.com
Ester (catalyzed)General aminesEstersNot specifiedAcid or base catalystVariable youtube.com

To create larger, conjugated molecular architectures, coupling reactions are employed. The aniline and phenoxy moieties of this compound, or derivatives thereof, can participate in such reactions. The Ullmann condensation is a classic copper-catalyzed reaction that forms aryl-aryl or aryl-heteroaryl bonds. organic-chemistry.orgmdpi.com This reaction can be used to couple aryl halides with anilines or phenoxides, making it a relevant strategy for extending the conjugated system of this compound derivatives. organic-chemistry.orgmdpi.com

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for forming carbon-carbon bonds. researchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. nih.gov Derivatives of this compound, such as a corresponding aryl halide, could be coupled with various boronic acids to generate extended π-systems. nih.gov Notably, aryl carbamates and sulfamates, which can be derived from phenols, have also been shown to participate in Suzuki-Miyaura cross-coupling reactions. nih.gov

The following table outlines some common coupling reactions applicable for creating extended conjugated systems:

Interactive Table: Coupling Reactions for Extended Conjugated Systems
Reaction NameCatalystCoupling PartnersKey FeatureReference
Ullmann CondensationCopperAryl halide and aniline/phenoxideForms C-N or C-O bonds organic-chemistry.orgmdpi.com
Suzuki-Miyaura CouplingPalladiumOrganoboron compound and organic halideForms C-C bonds researchgate.netnih.govexaly.com
Nickel-Catalyzed CouplingNickelAryl carbamate/sulfamate and boronic acidCouples C-O based electrophiles nih.gov

Integration into Polymer and Materials Science Research

The unique structure of this compound makes it an attractive candidate for the development of new polymers and materials. The presence of the aniline group allows for its incorporation into polymer backbones, while the phenoxy side group can influence properties such as solubility, thermal stability, and morphology.

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). rsc.orgias.ac.in this compound can serve as a monomer in oxidative polymerization reactions, similar to other substituted anilines. rsc.orgias.ac.in The polymerization is typically carried out using an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium. ias.ac.inniscpr.res.in The resulting polymer would feature the this compound unit in its backbone. The presence of the bulky phenoxy substituent would likely enhance the solubility of the polymer in common organic solvents, a significant advantage over the often-intractable parent polyaniline. ias.ac.in

Furthermore, aniline derivatives can be copolymerized with other monomers to tailor the properties of the resulting materials. ias.ac.in For example, copolymerization of this compound with aniline or other substituted anilines could lead to polymers with a range of electronic and physical properties. ias.ac.in

The following table summarizes different types of polymers that can be synthesized from aniline derivatives:

Interactive Table: Polymerization of Aniline Derivatives
Polymer TypeMonomer(s)Polymerization MethodKey PropertiesReference
Polyaniline SaltsAniline and phenoxy acetic acidsEmulsion polymerizationHigh solubility, moderate conductivity niscpr.res.in
Poly[N,N-(phenylamino)disulfides]Anilines and sulfur monochlorideStep-growth polymerizationColored polymers, moderate molecular weight nih.govresearchgate.net
Substituted Polyanilinesortho-substituted anilinesChemical oxidative polymerizationSoluble in organic solvents, sensitive to moisture and ammonia (B1221849) rsc.org
CopolymersAniline and 2,5-dimethoxyanilineChemical oxidative polymerizationImproved solubility ias.ac.in
Thiophene-Aniline PolymersThiophene-aniline monomersSuzuki-Miyaura coupling then polymerizationPotential for small energy band gap researchgate.net

Table of Chemical Compounds

Chemical Name
This compound
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-dimethylaminopyridine (DMAP)
1-hydroxybenzotriazole (HOBt)
N,N'-thiocarbonyldiimidazole
N-aryl-[N-(N-cyanophenyl-N-methylthiocarbamoyl)]-acetamidines
Ammonium persulfate
Aniline
Polyaniline (PANI)
Phenoxy acetic acid
Sulfur monochloride
2,5-dimethoxyaniline
Thiophene

Functionalization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular assemblies that spontaneously form on solid surfaces. They are of significant interest in materials science, nanotechnology, and biotechnology for their ability to precisely control the chemical and physical properties of interfaces. The functionalization of SAMs with specific terminal groups is crucial for tailoring their properties for applications such as biosensors, biocompatible coatings, and molecular electronics.

Aniline derivatives are valuable for the functionalization of SAMs due to the reactivity of the amino group, which can be used to attach the molecule to a pre-existing SAM or to a substrate. While no specific studies on the use of this compound in SAMs have been reported, its structure suggests it could be a promising candidate for such applications.

Theoretically, this compound could be immobilized on a surface through several strategies. For instance, the aniline nitrogen can act as a nucleophile to react with activated esters or other electrophilic groups previously installed on a SAM. Alternatively, the aniline group could be diazotized to form a diazonium salt, which can then be grafted onto various surfaces, including gold, silicon, and carbon nanotubes.

The orientation and packing of this compound on a surface would be influenced by the interplay of the bulky 2-ethylphenoxy group and the methyl group on the aniline ring. These substituents would likely disrupt the formation of a highly ordered, crystalline monolayer, leading to a more disordered film with a higher degree of free volume. This characteristic could be advantageous in applications where the penetration of small molecules into the monolayer is desired.

The table below outlines a hypothetical scenario for the functionalization of a gold surface with this compound.

StepDescriptionReactantsHypothetical Outcome
1 Surface Preparation Gold-coated substrate, 11-mercaptoundecanoic acid (MUA)Formation of a carboxyl-terminated SAM on the gold surface.
2 Activation MUA-functionalized surface, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Activation of the terminal carboxyl groups to form NHS esters.
3 Coupling Activated surface, this compoundCovalent attachment of the aniline derivative to the SAM via an amide bond.

This process would result in a surface decorated with the this compound moiety, presenting the ethylphenoxy group to the surrounding environment. The properties of this functionalized surface, such as its hydrophobicity and its interaction with other molecules, would be dictated by the chemical nature of this terminal group.

Development of Chemical Libraries for Further Research

Chemical libraries are collections of diverse small molecules that are essential tools in drug discovery and chemical biology for the identification of new bioactive compounds. The development of focused chemical libraries based on a common scaffold allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds.

The structure of this compound provides multiple points for derivatization, making it a suitable scaffold for the construction of a chemical library. The primary amino group is a key functional handle for a wide range of chemical transformations. Furthermore, the aromatic rings can potentially undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to achieve selectivity.

A hypothetical derivatization strategy for building a chemical library from this compound could involve a combinatorial approach where different building blocks are introduced at the aniline nitrogen. For example, a library of amides could be generated by reacting the parent aniline with a diverse set of carboxylic acids. Similarly, a library of ureas and thioureas could be synthesized by reacting it with various isocyanates and isothiocyanates, respectively.

The table below presents a hypothetical design for a small chemical library based on the this compound scaffold.

Scaffold PositionReaction TypeExample ReactantsResulting Functional Group
Aniline NitrogenAcylationAcetyl chloride, Benzoyl chloride, various aliphatic and aromatic carboxylic acidsAmide
Aniline NitrogenSulfonylationBenzenesulfonyl chloride, p-Toluenesulfonyl chlorideSulfonamide
Aniline NitrogenReductive AminationVarious aldehydes and ketones with a reducing agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
Aniline NitrogenUrea/Thiourea FormationPhenyl isocyanate, Methyl isothiocyanateUrea/Thiourea

Such a library of compounds would exhibit a range of physicochemical properties, including polarity, hydrogen bonding capacity, and molecular shape. Screening this library against biological targets could lead to the discovery of novel hits for drug development programs. The modular nature of this synthetic approach would also allow for the rapid synthesis of additional analogs to optimize the properties of any initial hits. While there is no current research detailing the creation of such a library, the chemical principles for its development are well-established in medicinal and combinatorial chemistry. nih.govingentaconnect.com

Q & A

Q. What are the standard synthetic routes for 4-(2-Ethylphenoxy)-3-methylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 2-ethylphenol reacts with a halogenated 3-methylaniline derivative. Key steps include:
  • Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the phenol group, enhancing nucleophilicity .
  • Temperature Control : Heating to 80–100°C accelerates the reaction while minimizing side products like oxidation byproducts (e.g., quinones) .
  • Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials .
    Table 1 : Comparison of Reaction Conditions from Analogous Syntheses
Substrate PairBaseSolventYield (%)Reference
3-Chloro-4-fluorophenol + 2-methylanilineK₂CO₃DMF72
2-Chlorophenol + 3-fluoroanilineNaHCO₃Toluene65

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethylphenoxy and methylaniline groups) via chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm) .
  • IR : Identify amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS confirms molecular ion peaks .

Advanced Research Questions

Q. How do substituent positions (e.g., ethylphenoxy vs. methyl groups) influence the compound’s biological or catalytic activity?

  • Methodological Answer : Structure-activity relationships (SAR) can be studied via:
  • Comparative Assays : Test analogs (e.g., 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline and 4-(2-Methoxyethyl)aniline ) in enzyme inhibition or receptor-binding assays.
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing substituents enhancing electrophilicity) .
    Table 2 : Biological Activity of Selected Analogs
CompoundTarget EnzymeIC₅₀ (μM)Reference
4-(3-Chloro-4-fluorophenoxy)-2-methylanilineTyrosinase12.3
4-(2-Methoxyethyl)anilineCytochrome P45045.6

Q. How can conflicting data in reaction yields or biological activity be systematically addressed?

  • Methodological Answer :
  • Replication : Standardize solvent purity, base concentration, and inert atmosphere (N₂/Ar) to reduce variability .
  • Control Experiments : Include known inhibitors (e.g., kojic acid for tyrosinase assays) to validate biological testing protocols .
  • Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm compound identity in low-yield syntheses .

Q. What advanced applications exist for this compound in diagnostic assays or material science?

  • Methodological Answer :
  • Colorimetric Assays : As a chromogenic precursor, it can couple with peroxidase substrates (e.g., 4-aminoantipyrine) to detect H₂O₂, with detection limits <1 μM .
  • Coordination Chemistry : The amine group can act as a ligand for transition metals (e.g., Fe³⁺), enabling use in catalytic nanomaterials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethylphenoxy)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(2-Ethylphenoxy)-3-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.